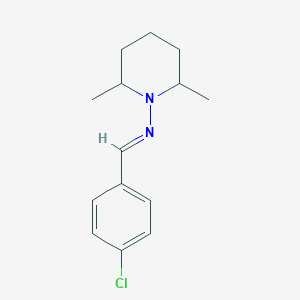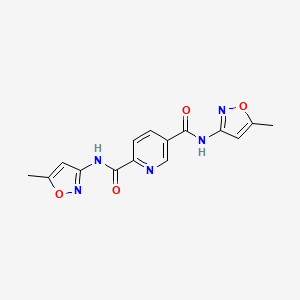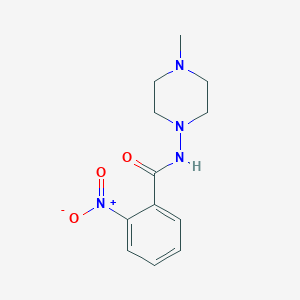![molecular formula C15H14ClN3O2S B5806814 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide, also known as CP-690,550, is a synthetic compound that has been used in scientific research for its immunosuppressive properties. This molecule belongs to the class of Janus kinase (JAK) inhibitors, which are known to block the activity of JAK enzymes that are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide is a JAK inhibitor that blocks the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide prevents the activation of downstream signaling pathways, which leads to the suppression of immune responses and inflammation.
Biochemical and Physiological Effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide has been shown to have significant effects on the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the activation of immune cells, such as T cells and B cells. N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide has also been shown to have anti-proliferative effects on cancer cells, which may be due to its inhibition of JAK-STAT signaling pathways.
実験室実験の利点と制限
One of the advantages of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide is its specificity for JAK enzymes, which allows for targeted inhibition of specific signaling pathways. However, one limitation of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide is its potential for off-target effects, which may lead to unwanted side effects. In addition, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide may not be suitable for long-term use due to its potential for immunosuppression.
将来の方向性
There are several potential future directions for the use of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide in scientific research. One direction is the development of more specific JAK inhibitors that have fewer off-target effects. Another direction is the investigation of the potential use of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Finally, the long-term effects of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide on the immune system and other physiological systems should be further investigated to determine its safety and potential for long-term use.
合成法
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide involves several steps, starting from the reaction of 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-chloro-2-aminopyridine in the presence of triethylamine to yield the intermediate amide. This amide is then treated with carbon disulfide and potassium hydroxide to form the carbonothioyl group. The final product is obtained by reacting the intermediate with 4-aminobenzamide in the presence of sodium hydride.
科学的研究の応用
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its role in preventing transplant rejection and graft-versus-host disease. In addition, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide has been studied for its potential use in treating certain cancers, such as leukemia and lymphoma.
特性
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-21-12-5-3-4-10(8-12)14(20)19-15(22)18-13-7-6-11(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIICHFMFFKMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)




![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)


![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)


![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)
![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)